molecular formula C7H11N3 B1593207 6-Isopropylpyridazin-3-amine CAS No. 570416-37-4

6-Isopropylpyridazin-3-amine

Cat. No. B1593207
M. Wt: 137.18 g/mol
InChI Key: QRQPUOPWIKVDOK-UHFFFAOYSA-N
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Description

6-Isopropylpyridazin-3-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

Novel Synthesis Approaches

Research by Pattison et al. (2009) illustrates the versatility of pyridazinone scaffolds like 6-Isopropylpyridazin-3-amine in drug discovery. They developed polysubstituted pyridazinones using sequential nucleophilic aromatic substitution reactions, highlighting the scaffold's utility for creating a wide range of biologically active compounds. This methodology could be adapted for synthesizing derivatives of 6-Isopropylpyridazin-3-amine, enhancing its application in medicinal chemistry (Pattison, Sandford, Yufit, Howard, Christopher, & Miller, 2009).

Carbon Dioxide Capture

Bates et al. (2002) demonstrated the potential of nitrogen-containing compounds in environmental applications, particularly in capturing carbon dioxide. While their work focuses on ionic liquids, the amine functionality of 6-Isopropylpyridazin-3-amine suggests potential applications in designing absorbents for CO2 capture, leveraging its reactivity with carbon dioxide to form stable adducts (Bates, Mayton, Ntai, & Davis, 2002).

Chemical Synthesis and Biological Activity

Abdel Moneam (2004) and Ibrahim & Behbehani (2014) explored the synthesis of novel pyridazine derivatives, including activities like the creation of fused ring systems and azines. These studies demonstrate the chemical versatility of pyridazinone derivatives in synthesizing compounds with potential biological activities, suggesting that 6-Isopropylpyridazin-3-amine could serve as a precursor in synthesizing biologically active molecules (Abdel Moneam, 2004); (Ibrahim & Behbehani, 2014).

Advanced Materials

The study by Cao et al. (2012) on the solubility of 6-chloropyridazin-3-amine in various solvents underlines the importance of understanding the physicochemical properties of pyridazine derivatives. This knowledge is crucial for the formulation of materials and drugs, indicating that similar studies on 6-Isopropylpyridazin-3-amine could provide insights into its application in material sciences (Cao, Liu, Lv, & Yao, 2012).

properties

IUPAC Name

6-propan-2-ylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5(2)6-3-4-7(8)10-9-6/h3-5H,1-2H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQPUOPWIKVDOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629894
Record name 6-(Propan-2-yl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Isopropylpyridazin-3-amine

CAS RN

570416-37-4
Record name 6-(Propan-2-yl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Chloro-6-isopropylpyridazine (1.60 g, 10.2 mmol) and 28% ammonia water (15.0 ml) were introduced into a sealed tube reactor and stirred under pressure and heating at 140° C. for 24 hours and at 165° C. for 25 hours. The reaction solution was left and cooled, poured into water (30.0 ml), adjusted to pH 9, and extracted 3 times with ethyl acetate. The extracts were combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give crude crystals. The crystals, while being washed with diisopropyl ether-hexane, were filtered to give the title compound as pale brown crystals. The yield was 0.41 g (29.3%).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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